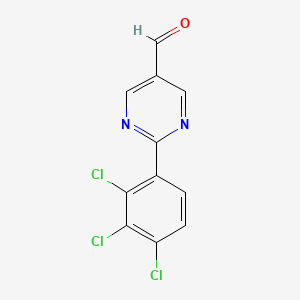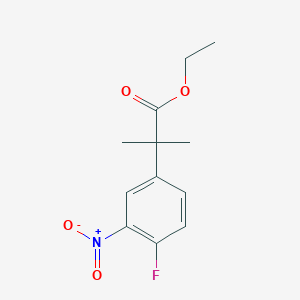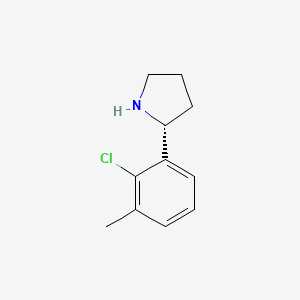![molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H15NO2 It is characterized by a benzo[d][1,3]dioxole ring fused with an amine group and a cyclopropylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzo[d][1,3]dioxole ring with a cyclopropylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antitumor activities and other therapeutic properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.
類似化合物との比較
Similar Compounds
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole
Uniqueness
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
InChIキー |
DAURYARKYXGTRV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


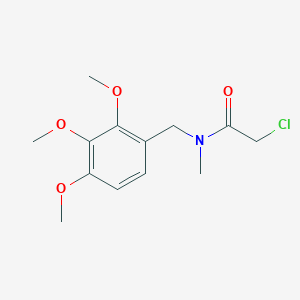
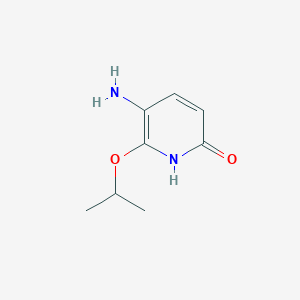
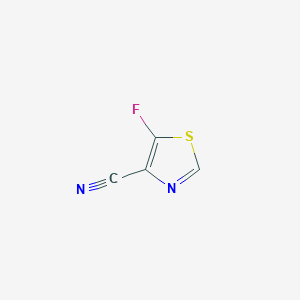


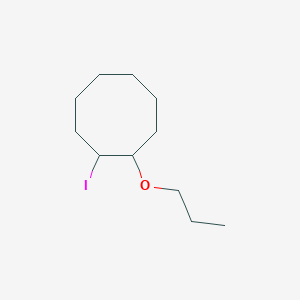
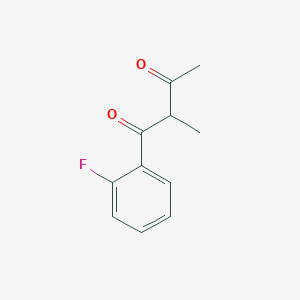
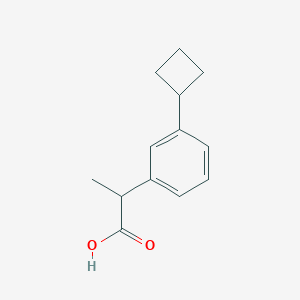
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
